

Application Note: High-Resolution Mass Spectrometry Profiling of 3-Demethyl Thiocolchicine-d3

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Compound of Interest

Compound Name: 3-Demethyl Thiocolchicine-d3

CAS No.: 1246818-03-0

Cat. No.: B602613

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Introduction & Scientific Context

Thiocolchicine derivatives, particularly Thiocolchicoside, are widely used as muscle relaxants with anti-inflammatory and analgesic properties.[1] Upon administration, Thiocolchicoside undergoes metabolism to form its aglycone, 3-Demethylthiocolchicine (also referred to as metabolite M1 or D3), which is pharmacologically active.[1]

Accurate quantification of this metabolite in biological matrices (plasma, urine) requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization variability. **3-Demethyl Thiocolchicine-d3** is the preferred IS, typically labeled on the N-acetyl group.[1]

This guide details the fragmentation mechanics of the d3-analog, distinguishing it from the endogenous metabolite and establishing a robust Multiple Reaction Monitoring (MRM) protocol. [1]

Chemical Identity & Structural Properties[1][2][3]

Property	Data
Analyte Name	3-Demethyl Thiocolchicine-d3
IUPAC Name	N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3
Chemical Formula	C ₂₁ H ₂₀ D ₃ NO ₅ S
Exact Mass (Monoisotopic)	404.1485 Da
Precursor Ion [M+H] ⁺	m/z 405.2
Label Position	Acetyl moiety (-COCD ₃)
Key Functional Groups	Tropolone ring, Methylthio ether, N-Acetamide (labeled), Phenolic hydroxyl (C3)

Experimental Protocol: LC-MS/MS Conditions

Sample Preparation (Recommended)[1]

- Matrix: Human Plasma / Serum.
- Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) or Liquid-Liquid Extraction (LLE) with Ethyl Acetate.[1]
- Reconstitution: 90:10 Mobile Phase A:B.

Liquid Chromatography Parameters

- Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7 μm.[1]
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 4.0 min.

- Flow Rate: 0.4 mL/min.

Mass Spectrometry Source Parameters (ESI+)

- Ionization Mode: Electrospray Ionization (ESI) – Positive.[1]
- Spray Voltage: 4500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.
- Collision Gas: Medium (Nitrogen).[1]

Fragmentation Pattern Analysis

The fragmentation of **3-Demethyl Thiocolchicine-d3** follows specific pathways dictated by the stability of the tropolone ring and the lability of the acetamide side chain.[1]

Precursor Selection[1]

- $[M+H]^+ = m/z 405.2$ [1]
 - The protonation occurs primarily on the amide nitrogen or the tropolone carbonyl oxygen.
[1]

Primary Fragmentation Pathways (Product Ions)[1]

Pathway A: Loss of Acetamide-d3 (Generation of the Core Amine)[1]

- Transition: $m/z 405.2 \rightarrow m/z 343.1$
- Mechanism: Cleavage of the amide bond releases the neutral acetamide-d3 moiety (CD_3CONH_2).[1]
- Mass Shift: Loss of 62 Da (59 Da for non-labeled + 3 Da for D3).[1]
- Significance: This generates the core amine fragment [1,2-dimethoxy-3-hydroxy-10-methylsulphanyl...-7-amine].[1]

- Critical Note: Because the label is lost in the neutral fragment, the product ion (m/z 343) is identical to the product ion of the non-labeled analyte. Specificity relies entirely on the precursor mass (Q1 isolation).[1]

Pathway B: Loss of Methanethiol (Label Retention)[1]

- Transition: m/z 405.2 → m/z 357.2
- Mechanism: Homolytic cleavage or rearrangement of the methylthio group (-SCH₃) at position 10.
- Mass Shift: Loss of 48 Da (CH₃SH).[1]
- Significance: This fragment retains the d₃-acetyl label, making it a highly specific transition for the internal standard if Q1 crosstalk is a concern.

Pathway C: Loss of Ketene-d₂[1]

- Transition: m/z 405.2 → m/z 361.2
- Mechanism: Loss of deuterated ketene (CD₂=C=O) from the acetyl group.[1]
- Mass Shift: Loss of 44 Da.
- Significance: Diagnostic for the presence of the acetyl group.[1]

Summary of MRM Transitions

Ion Type	Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Role
Quantifier	405.2	343.1	25 - 30	High Intensity (Amide cleavage)
Qualifier 1	405.2	357.2	20 - 25	Label Retained (-SCH ₃ loss)
Qualifier 2	405.2	361.2	15 - 20	Label Diagnostic (-Ketene loss)

Visualized Workflows

Analytical Workflow

The following diagram outlines the complete bioanalytical process from sample extraction to data processing.

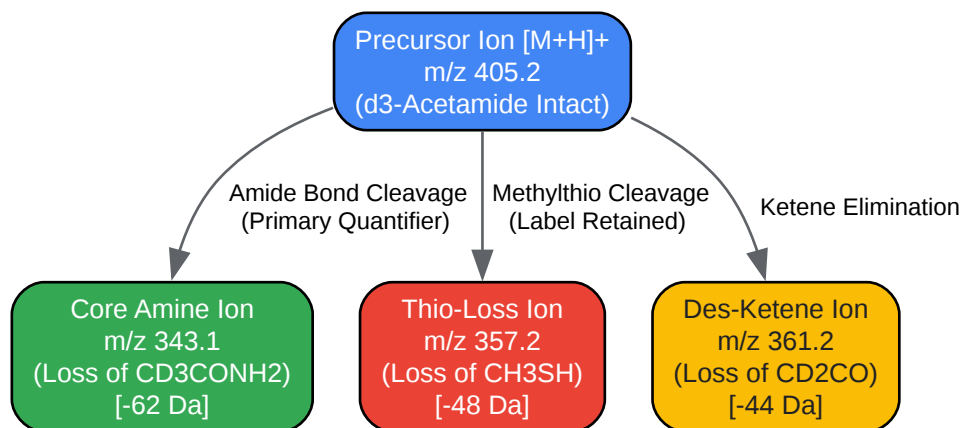


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Caption: Step-by-step LC-MS/MS workflow for the quantification of Thiocolchicine metabolites using the d3-internal standard.

Fragmentation Pathway

This diagram illustrates the specific bond cleavages leading to the primary product ions.[1]



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Caption: Proposed fragmentation pathways of **3-Demethyl Thiocolchicine-d3** under ESI-CID conditions.

Validation & Quality Control

Isotopic Purity Check

Before use, the "blank" signal at the non-deuterated channel (m/z 402 \rightarrow 343) must be assessed while injecting pure IS.[1]

- Acceptance Criteria: Contribution of IS to the analyte channel should be < 20% of the LLOQ response.[1]

Crosstalk Mitigation

Since the primary fragment (m/z 343) is shared between the analyte and the IS:

- Ensure chromatographic resolution is not required (co-elution is desired for IS), but mass resolution on Q1 must be sufficient to prevent the 402 isotope envelope from entering the 405 window.[1]
- Use a narrow isolation window (e.g., 0.7 Da) on Q1.

References

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